4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride chemical structure and properties
4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride chemical structure and properties
An In-Depth Technical Guide to 4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride
Introduction
4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride is a substituted aniline derivative of significant interest to the chemical and pharmaceutical research communities. Its structure, featuring a reactive chloromethyl group and a tertiary aniline nitrogen, makes it a versatile intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical structure, properties, a plausible synthetic route, potential applications, and essential safety information, tailored for researchers, scientists, and professionals in drug development. The inclusion of chlorine in molecular structures is a well-established strategy in medicinal chemistry, with over 250 FDA-approved drugs containing this halogen, highlighting the importance of chloro-containing intermediates.[1][2]
Chemical Structure and Identification
The molecular structure of 4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride consists of a benzene ring substituted with a chloromethyl group at the para-position (position 4) and an N-ethyl-N-methylamino group. The hydrochloride salt form enhances its stability and solubility in certain solvents.
Caption: 2D representation of 4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
| CAS Number | 1354950-46-1 | [3] |
| Molecular Formula | C10H15Cl2N | [3] |
| Molecular Weight | 219.06 g/mol | [3] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, storage, and application in chemical reactions. While specific experimental data for this exact compound is not widely published, properties can be inferred from closely related structures like 4-chloro-N-methylaniline.
Table 2: Estimated Physicochemical Properties
| Property | Value | Notes |
| Purity | >95% | As per supplier data.[3] |
| Appearance | Likely a solid | Based on the hydrochloride salt form. |
| Melting Point | Not available | |
| Boiling Point | Not available | The related 4-chloro-N-methylaniline has a boiling point of 239 °C.[4][5] |
| Solubility | Likely soluble in polar organic solvents | Aniline hydrochlorides generally exhibit good solubility in alcohols. |
| Stability | Stable under recommended storage conditions | Should be stored in a tightly closed container in a dry and well-ventilated place.[6] |
Synthesis and Purification
A plausible synthetic route for 4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride would involve the chloromethylation of N-ethyl-N-methylaniline. This reaction is typically carried out using a source of formaldehyde, such as paraformaldehyde, and hydrochloric acid. It is important to note that chloromethylating agents can be carcinogenic and should be handled with extreme caution.[7]
Caption: Proposed synthesis workflow for 4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride.
Experimental Protocol: Chloromethylation of N-ethyl-N-methylaniline
This protocol is a generalized procedure and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place N-ethyl-N-methylaniline (1 equivalent).
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Reagent Addition: Add a solution of paraformaldehyde (1.1 equivalents) in concentrated hydrochloric acid (2-3 equivalents) dropwise to the stirred aniline at a controlled temperature (e.g., 0-5 °C) using an ice bath.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours, monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture and pour it into ice-water. The product may precipitate as the hydrochloride salt.
-
Purification: Collect the crude product by filtration. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/ether.
Applications in Research and Drug Development
Substituted anilines are fundamental building blocks in organic synthesis.[8] The presence of the reactive chloromethyl group in 4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride allows for a variety of subsequent chemical transformations, making it a valuable intermediate.
-
Intermediate for Nucleophilic Substitution: The chloromethyl group is an excellent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the introduction of various functional groups by reacting it with nucleophiles such as amines, thiols, cyanides, and alkoxides.
-
Synthesis of Biologically Active Molecules: As many pharmaceuticals contain an aniline or a substituted benzyl moiety, this compound can serve as a precursor in the synthesis of potential drug candidates.[1][2] The N,N-dialkylamino group is also a common feature in many bioactive compounds.
Caption: Role as a versatile chemical intermediate.
Safety and Handling
Based on safety data for closely related aniline derivatives, 4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride should be handled as a hazardous substance.
Table 3: GHS Hazard Information (Inferred)
| Hazard Class | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. |
| Skin Sensitization | H317: May cause an allergic skin reaction. |
| Carcinogenicity | H350: May cause cancer. |
| Aquatic Hazard (Acute & Chronic) | H410: Very toxic to aquatic life with long lasting effects. |
Safe Handling and Storage
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Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9]
-
Handling: Avoid breathing dust and prevent contact with skin and eyes.[9] Do not eat, drink, or smoke when using this product.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6] Store locked up or in an area accessible only to qualified personnel.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.
Conclusion
4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride is a valuable chemical intermediate with significant potential in synthetic organic chemistry, particularly in the fields of pharmaceutical and materials science. Its utility stems from the presence of a reactive chloromethyl group that allows for diverse chemical modifications. Due to its potential toxicity, strict adherence to safety protocols during its handling, storage, and disposal is imperative. This guide provides a foundational understanding for researchers and developers working with this and related compounds.
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